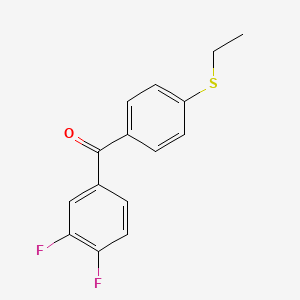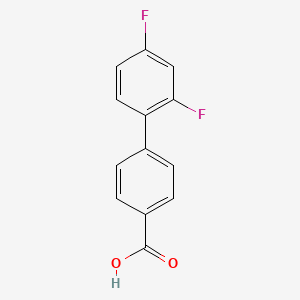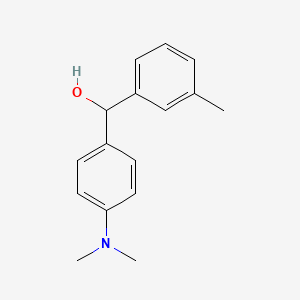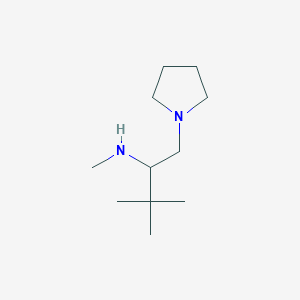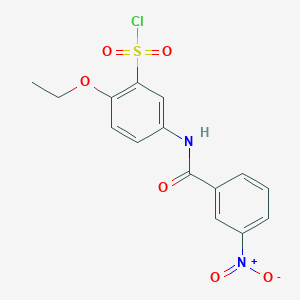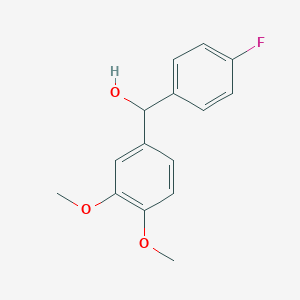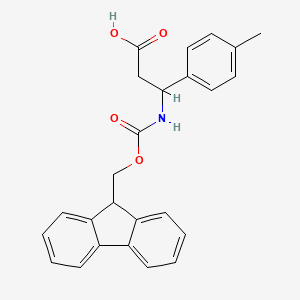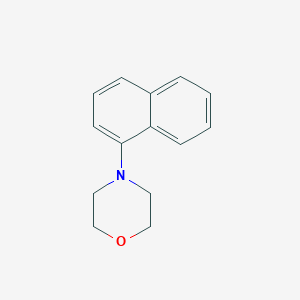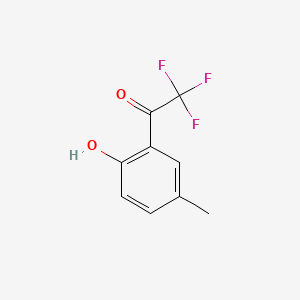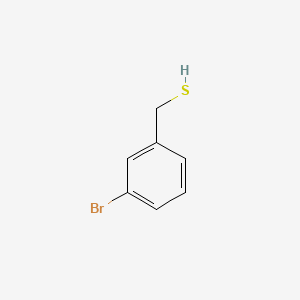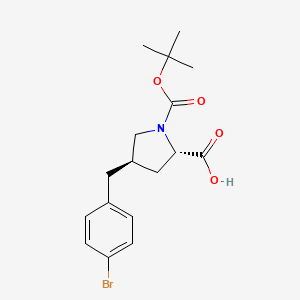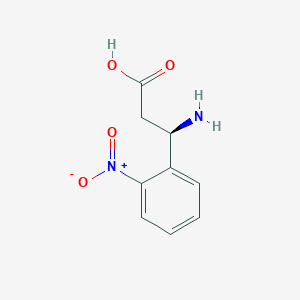![molecular formula C9H23NO4Ti B1598203 2-[Bis(2-hydroxyethyl)amino]ethanol;Propan-2-ol;Titan CAS No. 74665-17-1](/img/new.no-structure.jpg)
2-[Bis(2-hydroxyethyl)amino]ethanol;Propan-2-ol;Titan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is a compound that combines the properties of an amino alcohol, an alcohol, and a metal. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of titanium adds unique properties to the compound, making it valuable for specific applications.
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the preparation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Biochemische Analyse
Biochemical Properties
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in biomolecules . The nature of these interactions involves the binding of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, such as inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, such as chronic inflammation and oxidative stress.
Dosage Effects in Animal Models
The effects of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with increased inflammation and oxidative stress in animal models . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it can affect the activity of enzymes involved in the metabolism of lipids and carbohydrates . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol involves the reaction of ethylene oxide with ammonia, followed by the addition of propylene oxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts, such as zinc ferrite supported on zirconium dioxide, can enhance the selectivity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various alcohols, amines, aldehydes, ketones, and esters. These products have significant applications in different fields, including pharmaceuticals and materials science .
Wirkmechanismus
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, enhancing its reactivity and stability. The titanium component can participate in redox reactions, further expanding the compound’s range of applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Similar in structure but lacks the titanium component.
Diethanolamine: Contains two hydroxyl groups and an amino group but no titanium.
Ethanolamine: Simplest form with one hydroxyl group and one amino group.
Uniqueness
The presence of titanium in 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium makes it unique compared to other similar compounds. This addition imparts unique properties, such as enhanced reactivity and stability, making it valuable for specific applications in catalysis and materials science .
Eigenschaften
CAS-Nummer |
74665-17-1 |
|---|---|
Molekularformel |
C9H23NO4Ti |
Molekulargewicht |
257.15 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium |
InChI |
InChI=1S/C6H15NO3.C3H8O.Ti/c8-4-1-7(2-5-9)3-6-10;1-3(2)4;/h8-10H,1-6H2;3-4H,1-2H3; |
InChI-Schlüssel |
YZHUOZULZWFLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
Kanonische SMILES |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


